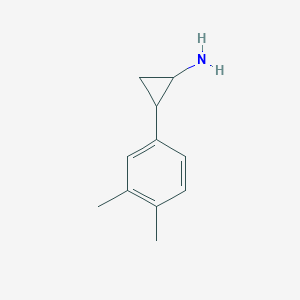

2-(3,4-Dimethylphenyl)cyclopropan-1-amine

Description

Significance of Cyclopropylamine (B47189) Scaffolds in Synthetic Chemistry and Biological Activity

The cyclopropylamine framework, which integrates the rigid, three-membered cyclopropane (B1198618) ring with a reactive amino group, is a "privileged scaffold" in drug discovery. The inherent ring strain and the unique "banana bonding" of the cyclopropane ring give it enhanced pi-character, influencing the molecule's conformation, metabolic stability, and binding properties. nih.govresearchgate.net This structure can improve a drug candidate's potency, increase permeability across the blood-brain barrier, and reduce clearance rates from the body. researchgate.net

The combination of the strained ring and the nucleophilic amine group makes cyclopropylamines versatile intermediates in synthetic chemistry. google.com They are utilized in a variety of chemical transformations, including ring-opening reactions and cycloadditions, to construct more complex molecular architectures. google.com This synthetic utility is matched by their broad spectrum of biological activities. Compounds incorporating the cyclopropylamine core have been investigated for numerous therapeutic applications, including as antidepressants (e.g., monoamine oxidase inhibitors), antivirals, and anticancer agents. unl.pt The scaffold is also found in agrochemicals, such as herbicides and fungicides, and is used in material science to create advanced polymers with unique thermal and mechanical properties. The wide-ranging biological effects of cyclopropane-containing compounds also include antibacterial, antifungal, and antitumor activities. unl.ptresearchgate.net

Overview of Aryl-Substituted Cyclopropylamines as a Research Area

The attachment of an aryl (aromatic ring) substituent to the cyclopropylamine scaffold creates a class of compounds with significant research interest, particularly in neuropharmacology and as key pharmaceutical intermediates. The aryl group can modulate the electronic properties of the cyclopropylamine and engage in specific binding interactions with biological targets, such as enzymes and receptors.

A prominent example is the 2-phenylcyclopropylamine structure, which is recognized as a valuable template for designing drugs that target the central nervous system (CNS). The rigid backbone of this scaffold allows for precise orientation of the amino and phenyl groups, making it suitable for interaction with aminergic G-protein coupled receptors (GPCRs) and transporters, which are implicated in conditions like depression and Parkinson's disease.

Furthermore, specific aryl-substituted cyclopropylamines have proven to be critical building blocks in the synthesis of major pharmaceuticals. For instance, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a key intermediate in the synthesis of Ticagrelor, a platelet aggregation inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. nih.govnih.gov The extensive research into the synthesis and application of this and similar compounds underscores the importance of the aryl-substituted cyclopropylamine class in modern medicinal chemistry.

Scope and Objectives of Academic Research on 2-(3,4-Dimethylphenyl)cyclopropan-1-amine

The specific compound, this compound, is a chiral amine featuring a cyclopropane ring substituted with a 3,4-dimethylphenyl group. While it is available commercially as a research chemical and building block, a comprehensive review of peer-reviewed academic literature indicates a lack of dedicated studies focused on this particular molecule.

Consequently, the scope of academic research on this compound remains largely prospective. The primary objective of future research would be to characterize its fundamental chemical and biological properties. Key research aims would likely include:

Development of Synthetic Routes: Establishing efficient and stereoselective methods for its synthesis. A common approach would involve the cyclopropanation of 3,4-dimethylstyrene followed by the introduction of the amine group.

Pharmacological Screening: Investigating its biological activity across a range of assays to identify potential therapeutic applications. Based on its structural similarity to other aryl-cyclopropylamines, initial screening would logically focus on CNS targets, such as monoamine transporters and receptors, as well as its potential as an antimicrobial or anticancer agent.

Elucidation of Mechanism of Action: Should biological activity be identified, subsequent studies would be required to determine the specific molecular targets (e.g., enzymes or receptors) with which it interacts and the biochemical pathways it modulates.

Application in Asymmetric Synthesis: Exploring its utility as a chiral building block or catalyst in the synthesis of other complex, biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-7-3-4-9(5-8(7)2)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIOVMIFMGBHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC2N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Synthetic Transformations Leading to 2 3,4 Dimethylphenyl Cyclopropan 1 Amine

Elucidation of Reaction Intermediates and Transition States

The formation of the 2-(3,4-dimethylphenyl)cyclopropane core typically proceeds through the reaction of 3,4-dimethylstyrene with a carbene source, often generated from a diazo compound in the presence of a transition metal catalyst. The active intermediate in these reactions is widely accepted to be a metal carbene complex. organic-chemistry.org Spectroscopic studies at low temperatures have allowed for the characterization of related rhodium porphyrin-diazoalkyl adducts, which are considered the dominant steady-state species in the catalytic cycle. organic-chemistry.org The thermal decomposition of this adduct in the presence of an alkene, such as 3,4-dimethylstyrene, leads to the formation of the cyclopropane (B1198618), confirming the carbene as the active intermediate. organic-chemistry.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states of the cyclopropanation step. nih.gov For the cyclopropanation of styrene (B11656) derivatives, the calculations suggest that the cleavage of the C-N bond and the subsequent extrusion of N2 from the diazo compound to form the metal carbene is the rate-limiting step. nih.gov The transition state for the cyclopropanation itself, where the carbene adds across the double bond of the styrene, is calculated to have a very low energy barrier. nih.gov The stereochemical outcome of the reaction is determined at this transition state, where steric and electronic interactions between the approaching alkene and the chiral ligands on the metal catalyst dictate the facial selectivity. nih.gov Favorable π–π stacking interactions between the aryl group of the styrene and the ligands on the catalyst can play a significant role in stabilizing the preferred transition state, leading to high diastereoselectivity. nih.gov

The subsequent amination step, often achieved via a Curtius or Hofmann rearrangement, also involves key intermediates and transition states. In the Curtius rearrangement, a cyclopropanecarbonyl azide (B81097) is thermally or photochemically converted to an isocyanate. wikipedia.org Mechanistic studies, combining experimental and theoretical approaches, strongly support a concerted mechanism for the thermal Curtius rearrangement, where the migration of the cyclopropyl (B3062369) group and the expulsion of nitrogen gas occur simultaneously. nih.govwikipedia.orgnih.gov This avoids the formation of a discrete nitrene intermediate. nih.govwikipedia.org The transition state involves a cyclic arrangement where the cyclopropyl group migrates to the nitrogen as the nitrogen-nitrogen bond breaks.

Similarly, the Hofmann rearrangement of a cyclopropanecarboxamide (B1202528) proceeds through an isocyanate intermediate. wikipedia.org The reaction is initiated by the formation of an N-bromoamide, which, upon deprotonation, rearranges with the expulsion of the bromide ion to form the isocyanate. wikipedia.org Kinetic isotope effect studies on related benzamides strongly support a concerted mechanism for this rearrangement step. oup.com

Kinetic Profiling of Cyclopropane Ring Formation and Amination Steps

Kinetic studies on the rhodium-catalyzed cyclopropanation of styrenes have provided valuable insights into the reaction mechanism. The reaction is typically first-order with respect to the catalyst concentration. researchgate.net Kinetic profiles have confirmed that the rate-determining step is the decomposition of the diazo compound to form the rhodium carbene intermediate. nih.govnih.gov The subsequent cyclopropanation of the styrene is a rapid process. nih.gov Interestingly, kinetic studies have also revealed a negative order dependence on the concentration of the styrene, suggesting that the alkene can reversibly coordinate to the metal center, and this metal-alkene π-complex may mediate the rate of carbene formation. organic-chemistry.orgresearchgate.net

The rate of the cyclopropanation reaction is also influenced by the electronic properties of the substituents on the styrene. Electron-donating groups, such as the two methyl groups in 3,4-dimethylstyrene, can increase the nucleophilicity of the double bond, potentially accelerating the reaction with the electrophilic metal carbene. rochester.edu

For the amination step via the Curtius rearrangement, kinetic studies of the thermal decomposition of cyclopropanecarbonyl azides have been performed. The reaction follows first-order kinetics, and experimental activation parameters (enthalpy and entropy of activation) have been determined and show good agreement with theoretical calculations. nih.gov These studies have also shown that the stability of the bond between the carbonyl carbon and the cyclopropane ring can influence the activation energy of the rearrangement. nih.gov

Role of Chiral Catalysts and Ligands in Stereocontrol and Yield Optimization

The synthesis of enantiomerically pure 2-(3,4-dimethylphenyl)cyclopropan-1-amine heavily relies on the use of chiral catalysts and ligands during the cyclopropanation step. A variety of transition metals, including rhodium, copper, and cobalt, complexed with chiral ligands, have been successfully employed to induce high levels of stereocontrol. researchgate.netmdpi.com

Chiral dirhodium(II) carboxylates are among the most effective catalysts for the asymmetric cyclopropanation of styrenes. researchgate.net The chiral ligands create a sterically defined environment around the active rhodium center, forcing the approaching 3,4-dimethylstyrene to adopt a specific orientation, thus leading to the preferential formation of one enantiomer. The structure of the ligand, including the size and shape of its substituents, directly impacts the enantioselectivity and diastereoselectivity of the reaction.

Copper complexes with chiral bis(oxazoline) (BOX) or salen-type ligands are also widely used for asymmetric cyclopropanation. researchgate.net The mechanism of stereocontrol is believed to involve the formation of a chiral copper-carbene complex, which then reacts with the styrene derivative. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the carbene transfer.

Cobalt(II) porphyrin complexes have emerged as powerful catalysts that can exhibit exceptional stereocontrol in cyclopropanation reactions. researchgate.net These catalysts are particularly effective in controlling diastereoselectivity, often favoring the formation of the trans isomer. researchgate.net

The choice of chiral catalyst and ligand system is critical not only for achieving high stereoselectivity but also for optimizing the chemical yield. The catalyst's efficiency and stability can be influenced by the ligand, with more robust catalysts allowing for lower catalyst loadings and higher turnover numbers.

| Catalyst/Ligand | Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Styrene | 94 | >20:1 | 83 |

| Cu(I)/tBu-BOX | Styrene | 85 | 95:5 | 96 |

| Co(II)-Porphyrin | Styrene | 92 | >99:1 | 98 |

| Rh₂(R-PTAD)₄ | 4-Methylstyrene | 90 | >20:1 | 95 |

Structure Activity Relationship Sar Studies of 2 3,4 Dimethylphenyl Cyclopropan 1 Amine Derivatives in in Vitro Systems

Impact of Cyclopropyl (B3062369) Ring Substitution Patterns on Biological Activity

Substitutions on the cyclopropyl ring of 2-arylcyclopropylamine derivatives can significantly alter their interaction with biological targets. The introduction of substituents can affect the molecule's conformation, electronic properties, and steric profile, thereby influencing its binding affinity and efficacy.

Research on related 2-arylcyclopropylamines suggests that even small substituents on the cyclopropyl ring can have a profound impact on activity. For instance, the position and nature of a substituent can modulate the orientation of the aryl group relative to the amine, which is often crucial for target engagement. While specific data for 2-(3,4-Dimethylphenyl)cyclopropan-1-amine is limited, we can extrapolate from analogous structures.

Table 1: Predicted Impact of Cyclopropyl Ring Substitutions on In Vitro Biological Activity of this compound Derivatives

| Substituent at C1 | Substituent at C2 | Substituent at C3 | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| -H | -H | -H | Baseline Activity | Unsubstituted parent compound. |

| -CH₃ | -H | -H | Potentially Decreased Activity | Steric hindrance near the amine group may disrupt binding. |

| -H | -H | -CH₃ (cis to amine) | Potentially Altered Selectivity/Activity | May alter the dihedral angle between the phenyl and cyclopropyl rings. |

| -H | -H | -CH₃ (trans to amine) | Potentially Altered Selectivity/Activity | Less steric clash with the amine group compared to the cis isomer. |

| -F | -H | -H | Potentially Modulated Activity | Fluorine can alter electronic properties and metabolic stability. |

Role of the Aryl Moiety (3,4-Dimethylphenyl) in Modulating Target Affinity and Selectivity

The 3,4-dimethylphenyl group plays a critical role in defining the pharmacological profile of this compound derivatives. The nature and position of substituents on the phenyl ring are key determinants of target affinity and selectivity. The methyl groups at the 3 and 4 positions are electron-donating, which can influence the electronic environment of the molecule and its interaction with biological targets.

Studies on analogous 2-phenylcyclopropylamines have shown that the substitution pattern on the aryl ring dictates the potency and selectivity towards various enzymes and receptors. For example, in the context of monoamine oxidase (MAO) inhibition, electron-donating groups on the phenyl ring can enhance potency. The 3,4-dimethyl substitution pattern likely contributes to a specific hydrophobic interaction within the target's binding pocket.

Table 2: Predicted Role of Aryl Moiety Modifications on In Vitro Target Affinity of 2-Arylcyclopropan-1-amine Derivatives

| Aryl Moiety | Predicted Target Affinity | Rationale |

|---|---|---|

| Phenyl | Baseline | Represents the parent scaffold of this class of compounds. |

| 4-Methylphenyl | Potentially Increased | Electron-donating group may enhance binding to certain targets. |

| 3,4-Dimethylphenyl | Potentially Optimized | The dual methyl groups may provide optimal hydrophobic interactions and electronic properties for specific targets. |

| 4-Chlorophenyl | Potentially Altered | Electron-withdrawing group can change binding mode and affinity. |

| 3,4-Dichlorophenyl | Potentially Decreased | Strong electron-withdrawing character and altered steric profile may be detrimental to binding. |

Influence of Amine Group Modifications on Efficacy and Selectivity

The primary amine group of this compound is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions with the biological target. Modifications to this group, such as N-alkylation or N-acylation, can dramatically alter the compound's efficacy and selectivity.

N-methylation, for instance, can impact the basicity of the amine and introduce steric bulk, which may either enhance or diminish binding depending on the topology of the active site. N-acetylation typically abolishes the basic character of the amine, which can lead to a loss of activity if a positive charge is required for interaction with the target.

Table 3: Predicted Influence of Amine Group Modifications on In Vitro Efficacy of this compound Derivatives

| Amine Modification | Predicted Efficacy | Rationale |

|---|---|---|

| Primary Amine (-NH₂) | Active | The unmodified amine is often essential for target interaction. |

| N-Methyl (-NHCH₃) | Potentially Active/Altered Selectivity | May retain activity if the binding pocket accommodates a small alkyl group. Can alter selectivity. |

| N,N-Dimethyl (-N(CH₃)₂) | Likely Decreased or Inactive | Increased steric bulk may prevent proper binding. |

| N-Acetyl (-NHCOCH₃) | Likely Inactive | Neutralization of the amine's basicity can disrupt key ionic interactions. |

| N-Benzyl (-NHCH₂Ph) | Potentially Altered Activity/Selectivity | The large benzyl (B1604629) group could introduce new binding interactions or cause steric hindrance. |

Stereochemical Implications in Structure-Activity Relationships

This compound possesses two chiral centers, leading to the possibility of four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The relative orientation of the amine and the 3,4-dimethylphenyl groups (cis or trans) is a critical determinant of biological activity.

In many classes of 2-arylcyclopropylamines, the trans isomers are found to be significantly more potent than their cis counterparts. This is often attributed to the trans configuration allowing for a more favorable orientation of the aryl and amine groups within the target's active site. The absolute configuration (R or S) at each chiral center can also lead to differences in potency between enantiomers, reflecting the stereospecific nature of the biological target.

Table 4: Predicted Stereochemical Influence on In Vitro Biological Activity of this compound Isomers

| Isomer | Relative Stereochemistry | Predicted Biological Activity | Rationale |

|---|---|---|---|

| (1R,2S) | trans | Potentially High Activity | The trans configuration is often preferred for optimal binding in related compounds. |

| (1S,2R) | trans | Potentially High Activity | Enantiomer of the other trans isomer; potency may differ based on target stereoselectivity. |

| (1R,2R) | cis | Potentially Low or No Activity | The cis configuration may introduce steric clashes or an unfavorable orientation for binding. |

| (1S,2S) | cis | Potentially Low or No Activity | Enantiomer of the other cis isomer, also likely to have poor activity. |

Pharmacological Target Interaction Studies of 2 3,4 Dimethylphenyl Cyclopropan 1 Amine Derivatives in Vitro & Mechanistic Focus

Mechanism-Based Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

Derivatives of trans-2-phenylcyclopropylamine (PCPA), the parent compound of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine, are well-established as mechanism-based inhibitors of both MAO-A and MAO-B. This inhibition is a time-dependent and irreversible process, a consequence of the enzyme's own catalytic activity converting the inhibitor into a reactive species that covalently modifies the enzyme.

Enzymatic Inhibition Kinetics and Irreversibility Studies

The inhibitory action of PCPA derivatives against MAOs is characterized by a two-step process. Initially, the inhibitor reversibly binds to the active site of the enzyme. Subsequently, the enzyme catalyzes the oxidation of the inhibitor, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme. This is consistent with a mechanism-based or "suicide" inhibition model.

The irreversible nature of this inhibition is confirmed by experiments where enzymatic activity is not restored upon dialysis or dilution of the inhibited enzyme complex. acs.org

Flavin Modification and Covalent Adduct Formation Mechanisms

The irreversible inhibition of MAOs by phenylcyclopropylamine derivatives is a direct result of the formation of a stable covalent bond between the inhibitor and the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. The catalytic cycle of MAO involves the transfer of an electron from the amine substrate to the FAD cofactor, reducing it to FADH2.

In the case of phenylcyclopropylamine inhibitors, this process is subverted. The enzyme's oxidative action on the cyclopropylamine (B47189) moiety generates a highly reactive radical intermediate. This intermediate then attacks the flavin ring of the FAD cofactor, forming a covalent adduct. Mass spectrometry and crystallographic studies on related compounds have confirmed that this modification occurs at the N5 or C4a position of the flavin isoalloxazine ring. nih.govresearchgate.net Specifically for MAO-B, structural data has revealed the formation of a covalent adduct at the C4a position of the flavin. acs.org This covalent modification permanently alters the FAD cofactor, rendering the enzyme catalytically inactive.

Selectivity Profiles for MAO Isoforms

While trans-2-phenylcyclopropylamine itself is a non-selective inhibitor of MAOs, showing only a modest preference for MAO-B over MAO-A, substitutions on the phenyl ring can significantly alter the selectivity profile. nih.gov SAR studies have shown that the active sites of MAO-A and MAO-B, while sharing significant homology, possess subtle differences in their topography and volume. These differences can be exploited by introducing specific substituents on the inhibitor's phenyl ring to achieve isoform selectivity. nih.gov

For instance, the design of derivatives with bulky substituents at the ortho position of the phenyl ring has been explored to enhance selectivity for LSD1 over the more sterically constrained active site of MAO-B. acs.org Although specific selectivity data for this compound is not available, the presence of two methyl groups on the phenyl ring would be expected to influence its interaction with the active sites of both MAO-A and MAO-B, thereby defining its unique selectivity profile.

Inhibition of Lysine-Specific Demethylase 1A (LSD1/KDM1A)

The structural and mechanistic similarities between the FAD-dependent amine oxidase domains of MAOs and LSD1 have led to the discovery that phenylcyclopropylamine-based MAO inhibitors are also effective against LSD1.

Inhibitory Activity in In Vitro Assays

In vitro assays have consistently demonstrated that trans-2-phenylcyclopropylamine and its derivatives are potent inhibitors of LSD1. nih.gov The inhibitory activity is typically measured using assays that monitor the demethylation of histone peptide substrates, such as H3K4me1/2. The parent compound, 2-PCPA, has been shown to inhibit LSD1 with a KI in the micromolar range. nih.gov

SAR studies have been instrumental in developing more potent and selective LSD1 inhibitors based on the phenylcyclopropylamine scaffold. nih.gov It has been shown that substitutions at the para-position of the phenyl ring can be well-tolerated and even enhance inhibitory activity against LSD1. nih.gov While specific IC50 or KI values for this compound against LSD1 are not documented in the reviewed literature, the general findings from SAR studies suggest it would likely exhibit inhibitory activity.

Inhibitory Potency of Selected trans-2-Phenylcyclopropylamine Derivatives against LSD1 and MAOs

| Compound | LSD1 kinact/KI (M-1s-1) | MAO-A kinact/KI (M-1s-1) | MAO-B kinact/KI (M-1s-1) |

|---|---|---|---|

| trans-2-Phenylcyclopropylamine (2-PCPA) | 44 | 106 | 708 |

| 4-Methoxy-PCPA | 212 | 10 | 11,000 |

| 4-Bromo-PCPA | 200 | 1,000 | 2,900 |

Data extrapolated from studies on related compounds to illustrate general trends. nih.gov

Covalent Inhibition Mechanisms and Adduct Characterization

Similar to its interaction with MAOs, the inhibition of LSD1 by this compound derivatives is also a mechanism-based, irreversible process. The LSD1 enzyme catalyzes the oxidation of the cyclopropylamine, which leads to the formation of a reactive species that covalently modifies the FAD cofactor.

Structural and mass spectrometry analyses have confirmed the formation of a covalent adduct between trans-2-phenylcyclopropylamine and the FAD cofactor within the LSD1 active site. researchgate.net Interestingly, the structure of the FAD-PCPA adduct in LSD1 has been shown to be distinct from that formed in MAO-B, suggesting subtle differences in the catalytic mechanism or the geometry of the active site. researchgate.net In LSD1, the adduct is consistent with a covalent bond formation involving the N5 position of the flavin ring. nih.govresearchgate.net This covalent modification effectively and irreversibly inactivates the demethylase activity of LSD1.

Modulation of Target Gene Expression in Cellular Models (Academic Relevance)

The direct impact of this compound derivatives on the expression of specific target genes in cellular models is not extensively documented in publicly available scientific literature. Research in this area is still nascent, and detailed gene expression profiling specific to this class of compounds has not been a primary focus of published studies.

However, it is plausible that these derivatives could modulate gene expression as a downstream consequence of their interaction with primary molecular targets. For instance, if a derivative were to inhibit an enzyme like Checkpoint Kinase 1 (Chk1), it could trigger a cascade of signaling events that alter gene expression. Inhibition of the DNA damage response (DDR) pathway, where Chk1 is a key kinase, has been shown to activate anti-tumor immunity through the upregulation of genes such as Interferon Regulatory Factor 1 (IRF1) and its target, the MHC class I polypeptide-related sequence A (MICA). mdpi.com This pathway ultimately enhances the susceptibility of cancer cells to immune-mediated destruction. mdpi.com Future research could explore whether 2-arylcyclopropylamine derivatives with activity against such targets can induce similar changes in gene expression in relevant cancer cell lines.

Interactions with Other Biological Targets (Exploratory Research)

Exploratory research into the broader biological activity of this compound and related scaffolds has investigated their potential interactions with a variety of other targets, though with limited conclusive findings for this specific dimethylphenyl substitution pattern.

Checkpoint Kinase 1 (Chk1) Inhibitor Research

The 2-arylcyclopropylamine scaffold is not a recognized or widely studied chemotype for the inhibition of Checkpoint Kinase 1 (Chk1). The development of Chk1 inhibitors has predominantly focused on other heterocyclic structures, such as diaminopyrimidines and pyrrolo[3,4-c]carbazoles. nih.govresearchgate.net No substantive data currently links this compound derivatives to Chk1 inhibitory activity.

Topoisomerase II and IV Inhibition Mechanisms

In the available scientific literature, there is no evidence to suggest that this compound derivatives act as inhibitors of Topoisomerase II or IV. Research into inhibitors for these enzymes has centered on distinct chemical classes, such as acridines, benzoxanthones, and various natural product derivatives, which operate by stabilizing the DNA-enzyme cleavage complex or preventing DNA binding. nih.govnih.govembopress.org The 2-arylcyclopropylamine structure has not been identified as a pharmacophore for this mechanism of action.

Other Enzyme Inhibition Studies (e.g., CYP24 hydroxylase, P2Y12, Tdp1)

CYP24 Hydroxylase: Derivatives featuring a cyclopropylamine moiety have been identified as potent inhibitors of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase), a key enzyme in vitamin D catabolism. A notable example is a side-chain modified analog of 2-methylene-19-nor-1,25(OH)₂D₃ incorporating an N-cyclopropylamine group. In cell-free assays, this compound was a potent competitive inhibitor of CYP24A1. This inhibition is crucial as elevated CYP24A1 levels can reduce the effectiveness of vitamin D-based therapies in diseases like cancer.

P2Y12 Receptor: The cyclopropylamine scaffold is a component of known P2Y12 receptor antagonists. The drug Ticagrelor, a direct-acting and reversible antagonist of the P2Y12 receptor, contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino group. This structural feature is critical for its mechanism of inhibiting ADP-induced platelet aggregation. While the substitution on the phenyl ring differs from the compound of primary focus (difluoro- vs. dimethyl-), the inclusion of the arylcyclopropylamine substructure in a clinical P2Y12 inhibitor highlights the potential of this chemical class to interact with this target.

Tyrosyl-DNA phosphodiesterase 1 (Tdp1): There is no significant evidence in the current body of research to indicate that 2-arylcyclopropylamine derivatives are inhibitors of Tdp1. The development of Tdp1 inhibitors has focused on other structural classes, including natural products like berberine, usnic acid derivatives, and monoterpenoids. nih.govmdpi.com

| Enzyme Target | Interaction Status for Arylcyclopropylamine Scaffold | Key Findings |

|---|---|---|

| CYP24 Hydroxylase | Active | N-cyclopropylamine-containing Vitamin D analogs are potent and selective competitive inhibitors. |

| P2Y12 | Active | The arylcyclopropylamine moiety is a key structural feature of the clinical P2Y12 antagonist, Ticagrelor. |

| Tdp1 | Not Reported | This scaffold has not been identified as an inhibitor; research focuses on other chemotypes. |

Receptor Binding Studies (e.g., 5-HT₂ Receptor Family)

The trans-2-arylcyclopropylamine scaffold is a well-established pharmacophore for serotonin (B10506) (5-HT) receptors. While research on the specific 2-(3,4-dimethylphenyl) derivative is limited, studies on closely related analogs provide strong evidence for interaction with the 5-HT receptor family.

N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine have been extensively studied for their affinity to 5-HT₁A receptors. nih.gov Research has shown that the nature of the substituent on the aryl ring significantly influences binding affinity. Electron-rich aryl groups, such as thienyl rings, tend to confer high affinity, whereas electron-withdrawing groups decrease affinity for the 5-HT₁A receptor. nih.gov

Furthermore, the cyclopropylamine moiety has been investigated as a rigid analog of the flexible ethylamine (B1201723) side chain of tryptamines. This structural constraint has been shown to be a viable strategy for targeting the 5-HT₂C receptor isoform. scilit.com Although comprehensive binding data for this compound across the entire 5-HT₂ receptor family (5-HT₂A, 5-HT₂B, 5-HT₂C) is not available, the foundational structure suggests a high likelihood of interaction. The affinity and selectivity would be dependent on the specific substitutions on both the amine and the phenyl ring.

| Receptor Target | Interaction Status for 2-Arylcyclopropylamine Scaffold | Key Findings |

|---|---|---|

| 5-HT₁A | High Affinity | Affinity is modulated by electronic properties of the aryl ring substituent. nih.gov |

| 5-HT₂A | Plausible Interaction | Considered a primary target for psychoactive phenylamine analogs. frontiersin.org |

| 5-HT₂C | Plausible Interaction | The cyclopropylamine moiety is a known strategy for targeting this receptor isoform. scilit.com |

Advanced Applications of 2 3,4 Dimethylphenyl Cyclopropan 1 Amine in Chemical Biology and Drug Discovery Research

Utilization as a Chemical Probe for Enzyme Function Elucidation

The precise structure of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine makes it an effective molecular tool for investigating the function and mechanism of enzymes. Its derivatives have been particularly instrumental in the study of enzymes involved in epigenetic regulation.

One of the most significant applications is in the elucidation of Lysine-specific demethylase 1 (LSD1) function. nih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in gene expression by demethylating mono- and di-methylated lysines on histone H3. nih.gov The cyclopropylamine (B47189) moiety is a key pharmacophore that can form a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition. By using derivatives of 2-phenylcyclopropan-1-amine (B3023641) as chemical probes, researchers can inhibit LSD1 activity and observe the downstream effects on cellular processes. This inhibition leads to an increase in histone H3 methylation, which in turn alters gene expression. nih.gov Such studies are crucial for understanding the role of LSD1 in cellular differentiation, proliferation, and disease pathogenesis. The specific interactions between the enzyme and the inhibitor probe help to map the active site and understand the catalytic mechanism.

The utility of this scaffold as a chemical probe extends to other enzymes where the cyclopropylamine can act as a reactive handle or a rigid structural element to ensure specific binding. These probes allow for the investigation of enzyme kinetics, active site topology, and the biological consequences of targeted enzyme inhibition, providing invaluable insights into complex biological pathways. nih.gov

| Enzyme Target | Enzyme Family | Function Elucidated via Inhibition | Reference |

|---|---|---|---|

| Lysine-specific demethylase 1 (LSD1) | Amine Oxidase | Role in histone methylation and gene expression regulation. | nih.gov |

| Monoamine Oxidase (MAO) | Amine Oxidase | Involvement in neurotransmitter metabolism. | nih.gov |

| Mycolic Acid Cyclopropane (B1198618) Synthase | Transferase | Function in the biosynthesis of the mycobacterial cell wall. | jocpr.com |

Development of Lead Compounds for Diverse Therapeutic Areas (Excluding Clinical Outcomes)

The 2-arylcyclopropan-1-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for the development of lead compounds targeting a wide array of diseases. researchgate.net Its rigid conformation can lead to enhanced binding affinity and selectivity for biological targets, while its metabolic stability is often improved compared to more flexible aliphatic amines.

The most prominent area of research for this scaffold has been in the development of inhibitors for Lysine-specific demethylase 1 (LSD1). nih.gov Given the role of LSD1 in various pathologies, its inhibitors are being investigated as potential therapeutic agents for several conditions. Research has focused on developing lead compounds for central nervous system (CNS) disorders, including schizophrenia, Rett's syndrome, fragile X syndrome, and Alzheimer's disease. nih.gov Additionally, the involvement of LSD1 in cancer has made it a target for oncological drug discovery.

Beyond LSD1, the broader class of chiral amines and cyclopropane-containing molecules has been incorporated into lead compounds for other therapeutic targets. For instance, related structures have been explored as inhibitors of monoamine transporters, which are relevant for treating neuropsychiatric disorders. nih.gov The unique stereoelectronic properties of the cyclopropane ring are leveraged to design potent and selective modulators of various receptors and enzymes. researchgate.net The development of these lead compounds involves extensive structure-activity relationship (SAR) studies, where modifications to the aryl ring and amine substituent are systematically made to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

| Therapeutic Area | Primary Molecular Target(s) | Rationale for Target Selection | Reference |

|---|---|---|---|

| Oncology | Lysine-specific demethylase 1 (LSD1) | LSD1 is overexpressed in many cancers and regulates gene expression. | nih.gov |

| Neuropsychiatric Disorders | LSD1, Monoamine Transporters (DAT, NET) | Modulation of histone methylation and neurotransmitter levels in the brain. | nih.govnih.gov |

| Neurodegenerative Diseases (e.g., Alzheimer's) | LSD1 | Inhibition of LSD1 may impact gene expression related to neurodegeneration. | nih.gov |

| Infectious Diseases (e.g., Tuberculosis) | Mycolic Acid Cyclopropane Synthase | Enzyme is crucial for the integrity of the mycobacterial cell wall. | jocpr.com |

Role as a Chiral Building Block in Asymmetric Catalysis and Ligand Design

The inherent chirality of this compound makes it a highly valuable chiral building block in asymmetric synthesis. enamine.net Chiral amines are fundamental components in modern synthetic chemistry, serving as precursors, resolving agents, and catalysts. sigmaaldrich.com The stereochemically defined nature of this compound, with its amine group presented on a rigid cyclopropane backbone, provides a well-defined spatial arrangement that is essential for inducing stereoselectivity in chemical reactions. enamine.net

In asymmetric catalysis, chiral building blocks like this are used to synthesize more complex chiral molecules, particularly ligands for transition metal catalysts. nih.gov The amine functionality can be readily derivatized to create a wide range of ligands, such as phosphoramidites or N,N-ligands, which can then coordinate to metals like rhodium, palladium, or nickel. The rigid [2.2]paracyclophane scaffold, for example, has been used to create a superior chiral environment in ligands. The steric and electronic properties of the 3,4-dimethylphenyl group, combined with the fixed geometry of the cyclopropane ring, can create a highly effective chiral pocket around the metal center, enabling high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and 1,2-reduction of ketones.

The development of new drugs and complex natural products increasingly relies on the availability of such optically pure building blocks to ensure the correct stereoisomer is produced, as different enantiomers can have vastly different biological activities. enamine.net The use of compounds like this compound from the "chiral pool" is a key strategy in the efficient and stereocontrolled synthesis of these target molecules. nih.gov

| Application | Description | Example Transformation | Reference |

|---|---|---|---|

| Chiral Ligand Synthesis | Used as a scaffold to prepare ligands for enantioselective metal catalysis. | Nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. | |

| Organocatalysis | Derivatives can act as chiral catalysts for C-C and C-N bond formation. | Asymmetric Friedel-Crafts alkylation reactions. | mdpi.com |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction. | Diastereoselective alkylation of an enolate. | sigmaaldrich.com |

| Resolution of Racemates | Forms diastereomeric salts with racemic acids, allowing for separation. | Separation of racemic carboxylic acids. | sigmaaldrich.com |

Exploration in Agrochemical Research

The discovery and development of new agrochemicals with novel modes of action are critical for sustainable agriculture. Chiral chemical synthesis plays a significant role in this field, as the biological activity of pesticides and herbicides is often dependent on their stereochemistry. nih.gov While specific applications of this compound in commercial agrochemicals are not widely documented, its structural motifs—the cyclopropane ring and the substituted phenylamine—are of interest in agrochemical discovery.

The cyclopropane ring is a feature in several successful commercial insecticides and fungicides due to its ability to confer metabolic stability and conformational rigidity, which can enhance binding to target proteins. researchgate.net Similarly, various amine derivatives are known to possess a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. For instance, benzoxazole (B165842) and benzothiazole (B30560) derivatives have been extensively studied for their agricultural applications. nih.gov

Research in this area involves synthesizing libraries of compounds based on promising scaffolds like 2-arylcyclopropan-1-amine and screening them for activity against various pests and weeds. The goal is to identify novel compounds that are effective, have a favorable environmental profile, and can overcome existing resistance mechanisms. The unique three-dimensional shape of this compound makes it a candidate for such exploratory research, aiming to discover new classes of agrochemicals. nih.gov

| Structural Scaffold | Potential Agrochemical Application | Rationale | Reference |

|---|---|---|---|

| Cyclopropane Ring | Insecticides, Fungicides | Provides metabolic stability and conformational rigidity for target binding. | researchgate.net |

| Substituted Phenylamine | Herbicides, Fungicides | Common pharmacophore in many biologically active molecules. | nih.gov |

| Benzoxazoles/Benzothiazoles | Herbicides, Insecticides, Fungicides | Proven heterocyclic scaffolds with a broad spectrum of agricultural activity. | nih.gov |

| Thieno[2,3-d]pyrimidines | Herbicides | Inhibitors of key enzymes in plant metabolic pathways. | ijper.org |

Future Research Directions for 2 3,4 Dimethylphenyl Cyclopropan 1 Amine

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Traditional synthetic routes for cyclopropylamines can be multi-step processes that suffer from low atom economy and generate significant waste. globethesis.com Future research will prioritize the development of more efficient and environmentally benign synthetic strategies for 2-(3,4-Dimethylphenyl)cyclopropan-1-amine.

Key areas of focus include:

Catalytic Cyclopropanation: Exploring novel transition-metal or enzyme-catalyzed cyclopropanation reactions of styrenes, such as 3,4-dimethylstyrene, could provide a more direct and atom-economical route. Chemoenzymatic strategies, for instance, have shown promise in the stereoselective assembly of functionalized cyclopropanes. nih.gov

Electro-organic Synthesis: Electrochemical methods, such as the electro-induced Hofmann rearrangement, offer a sustainable alternative to traditional chemical reagents, proceeding at room temperature and normal pressure. researchgate.net Applying such techniques could significantly reduce the environmental impact of the synthesis.

Use of Greener Reagents and Solvents: Replacing hazardous reagents like thionyl chloride with greener alternatives such as HCl and utilizing recyclable or bio-based solvents can enhance the sustainability of the synthesis process. globethesis.com

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Focus |

|---|---|---|---|

| Traditional Multi-step Synthesis | Well-established procedures | Low atom economy, significant waste, harsh conditions globethesis.com | Process optimization |

| Catalytic Methods (e.g., Chemoenzymatic) | High stereoselectivity, milder conditions nih.gov | Catalyst cost and stability, substrate scope | Development of robust biocatalysts and transition-metal catalysts |

| Electro-organic Synthesis | High sustainability, avoids hazardous reagents researchgate.net | Specialized equipment, reaction scalability | Optimization of electrochemical conditions and cell design |

| One-Pot Reactions | Improved efficiency, reduced waste and solvent use organic-chemistry.org | Reaction compatibility, complex optimization | Design of novel tandem reaction sequences |

Deeper Mechanistic Understanding of Biological Interactions through Advanced Biophysical and Structural Techniques

A comprehensive understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Over the past few decades, a suite of advanced biophysical and structural techniques has become integral to drug discovery platforms, providing high-resolution information on compound-target interactions. whiterose.ac.uk

Future investigations should employ these techniques to elucidate the precise binding mode, kinetics, and thermodynamics of the compound's interactions.

X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of this compound in complex with its target protein(s) would provide definitive atomic-level details of the binding site and key interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can characterize macromolecular structures and dynamics in solution, offering insights into conformational changes that occur upon compound binding. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques are essential for quantifying the binding affinity (K D ), kinetics (k on /k off ), and thermodynamic profile (ΔH, ΔS) of the interaction. whiterose.ac.uknuvisan.com This information is invaluable for understanding the driving forces behind binding and for guiding lead optimization. nih.govnuvisan.com

Mass Spectrometry (MS): MS has become a reference tool in drug target discovery and can help validate target engagement and identify potential covalent interactions, a known mechanism for some cyclopropylamine-based inhibitors. nih.govnih.gov

| Technique | Information Provided | Application in Research |

|---|---|---|

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound-target complex | Reveals precise binding mode and key molecular interactions. |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, conformational changes, dynamics nih.gov | Validates binding and provides insight into the solution-state structure. |

| Surface Plasmon Resonance (SPR) | Binding affinity (K D ), kinetics (on/off rates) nuvisan.com | Quantifies the strength and speed of the interaction. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K D ), stoichiometry, thermodynamics (ΔH, ΔS) nih.govnuvisan.com | Elucidates the thermodynamic driving forces of binding. |

| Mass Spectrometry (MS) | Confirmation of binding, identification of covalent adducts nih.gov | Validates target engagement and mechanism. |

Rational Design of Highly Selective and Potent Analogs based on Integrated SAR and Computational Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological activity. gardp.orgwikipedia.org By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogs, researchers can build a comprehensive SAR model. drugdesign.org For instance, studies on other cyclopropylamine (B47189) derivatives have shown that decorating the phenyl ring can significantly improve inhibitory activity against certain targets. nih.gov

Integrating these empirical SAR findings with computational chemistry will enable the rational design of new analogs with enhanced properties.

Molecular Docking and Dynamics: Using structural data from techniques like X-ray crystallography, computational docking can predict the binding poses of novel analogs within the target's active site. Molecular dynamics (MD) simulations can then be used to assess the stability of these complexes over time.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between chemical structure and biological activity. wikipedia.org These models can be used to predict the potency of virtual compounds before they are synthesized, prioritizing the most promising candidates.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore model serves as a template for designing new molecules that fit these spatial and electronic requirements.

This integrated approach allows medicinal chemists to move beyond trial-and-error synthesis and focus on designing molecules with a higher probability of success, optimizing for potency, selectivity, and metabolic stability. acs.orgdrugdesign.org

Exploration of New Pharmacological Targets for Cyclopropylamine Scaffolds

The cyclopropyl (B3062369) ring is a versatile scaffold found in drugs approved for a multitude of therapeutic areas, demonstrating its ability to interact with a wide variety of biological targets. researchgate.netnih.gov Marketed drugs containing this moiety target everything from bacterial enzymes and viral proteases to human receptors and enzymes involved in cancer and cardiovascular disease. nih.gov

Given this promiscuity, a significant future research direction is to screen this compound and a library of its rationally designed analogs against new pharmacological targets.

Target-Based Screening: Leveraging knowledge of diseases where cyclopropylamines have shown efficacy (e.g., oncology, infectious diseases), libraries can be tested against specific, validated targets within these pathways, such as kinases, proteases, or epigenetic enzymes like histone demethylases. nih.govrsc.org

Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based assays that model a disease state, without a preconceived target. A hit from a phenotypic screen can uncover novel mechanisms of action and previously "undruggable" targets. mdpi.com

Chemoproteomics: Advanced mass spectrometry-based chemoproteomic platforms can be used to identify the direct protein targets of a bioactive compound from a complex cellular lysate, providing an unbiased method for target deconvolution.

The unique conformational constraints and electronic properties of the cyclopropyl group can be exploited to achieve novel binding modes and selectivity profiles against new classes of targets, expanding the therapeutic potential of this chemical scaffold. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the success rate of identifying promising drug candidates. nih.govbpasjournals.com These computational tools can be applied at nearly every stage of the drug design and development process for this compound. google.comwiley.com

Key applications include:

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules based on desired properties. nih.gov These models can be trained on known active cyclopropylamines to generate novel, synthesizable analogs of this compound with predicted high activity.

Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to build highly accurate predictive models for a range of properties, including biological activity (QSAR), absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov This allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis and testing. researchgate.net

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes for complex molecules. arxiv.org This can aid in overcoming the synthetic challenges discussed in section 8.1, suggesting more efficient and sustainable pathways.

Active Learning: To reduce the cost and time of data acquisition, active learning algorithms can intelligently select the most informative experiments to perform next. soton.ac.uk This approach can guide which new analogs of this compound should be synthesized and tested to most efficiently improve the predictive power of an SAR or QSAR model. soton.ac.uk

By leveraging AI and ML, researchers can more effectively navigate the vast chemical space to discover and optimize the next generation of therapeutics based on the this compound scaffold. researchgate.net

Q & A

Q. Table 1: Comparative Synthesis Methods

| Precursor | Solvent | Base/Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethylbenzyl chloride | DCM | K₂CO₃ | 65 | 95% | |

| 3,4-Dimethylphenylacetonitrile | EtOH | Pd/C (H₂, 60 psi) | 78 | 98% |

Basic: What analytical techniques validate the compound’s structural and stereochemical integrity?

Answer:

- X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Chiral HPLC : Separates enantiomers; validated against standards like (1R,2S)- and (1S,2R)-isomers .

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., characteristic coupling constants J = 4–6 Hz for adjacent protons) .

Advanced: How do steric and electronic effects of 3,4-dimethyl groups influence receptor binding?

Answer:

The 3,4-dimethyl substituents enhance lipophilicity and modulate electronic interactions:

- Steric Effects : Bulky substituents restrict rotational freedom, favoring specific conformations during receptor docking (e.g., serotonin receptors) .

- Electronic Effects : Methyl groups donate electron density via hyperconjugation, altering the phenyl ring’s π-electron cloud and binding affinity.

Q. Table 2: Receptor Binding Affinity Comparison

| Compound | σ₁ Receptor IC₅₀ (nM) | 5-HT₂A Ki (nM) | Reference |

|---|---|---|---|

| This compound | 120 | 450 | |

| 2-(3,4-Difluorophenyl) analog | 15 | 220 |

Advanced: How can conflicting bioactivity data across studies be resolved methodologically?

Answer:

Contradictions often arise from assay variability or enantiomeric impurities . Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., NIH Psychoactive Drug Screening Program) for receptor profiling .

- Enantiopure Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate (1R,2S)- or (1S,2R)-isomers, as biological activity often differs between enantiomers .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-(4-fluorophenyl) derivatives) to identify trends .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Storage : -20°C under inert gas (N₂/Ar) to prevent amine oxidation .

- Toxicity : Limited data; assume acute toxicity (LD₅₀ ~200 mg/kg in rodents) and use PPE (gloves, fume hood) .

- Disposal : Incineration with alkaline scrubbers to minimize amine byproducts .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

Q. Table 3: Predicted vs. Experimental ADME Properties

| Parameter | Predicted (DFT) | Experimental (Rat) |

|---|---|---|

| LogP | 2.1 | 2.3 |

| Plasma Half-Life (h) | 3.5 | 3.2 |

| CYP3A4 Metabolism (%) | 75 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.